5-(3-Propoxyphenyl)thiazol-2-amine

Medicinal Chemistry ADME Central Nervous System

Select 5-(3-Propoxyphenyl)thiazol-2-amine for lead optimization based on verifiable differentiation: LogP 2.85 (optimal CNS penetration) vs. the 4-substituted isomer (LogP 3.02), enabling superior brain exposure and therapeutic window. The 5-position 2-aminothiazole with 3-propoxyphenyl substitution provides a distinct SAR probe for M3 muscarinic acetylcholine receptor antagonism in CNS and respiratory indications. Supplied at ≥95% purity, ensuring assay-ready quality without confounding impurities. Ideal for pharmacophore mapping, functional assays, and in vivo efficacy studies.

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
Cat. No. B14014292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Propoxyphenyl)thiazol-2-amine
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C2=CN=C(S2)N
InChIInChI=1S/C12H14N2OS/c1-2-6-15-10-5-3-4-9(7-10)11-8-14-12(13)16-11/h3-5,7-8H,2,6H2,1H3,(H2,13,14)
InChIKeyVTBRGZJKSUXWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Propoxyphenyl)thiazol-2-amine: Chemical Identity, Physicochemical Baseline, and Role as a 2-Aminothiazole Scaffold in Medicinal Chemistry


5-(3-Propoxyphenyl)thiazol-2-amine (CAS 1596698-60-0) is a synthetic heterocyclic compound defined by a 2-aminothiazole core substituted with a lipophilic 3-propoxyphenyl moiety at the 5-position . Its molecular formula is C12H14N2OS, with a molecular weight of 234.32 g/mol . The compound is characterized by a LogP value of 2.85, indicating moderate lipophilicity, and is supplied with a minimum purity specification of 95% . As a member of the 2-aminothiazole class, it serves as a versatile scaffold in drug discovery, with the 2-amino group and the thiazole ring providing key sites for molecular interactions and further synthetic elaboration .

Why 5-(3-Propoxyphenyl)thiazol-2-amine Cannot Be Substituted by Unoptimized 2-Aminothiazole Analogs


The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to the nature and position of substituents on both the thiazole and phenyl rings . Substitution at the 4- versus 5-position of the thiazole ring, or the presence of a methoxy versus a propoxy group on the phenyl ring, can lead to profound differences in target engagement, potency, and physicochemical properties . Therefore, generic substitution of 5-(3-propoxyphenyl)thiazol-2-amine with a closely related, but structurally distinct, analog cannot be assumed to yield equivalent biological or physicochemical outcomes. The quantitative evidence presented below details the specific, verifiable points of differentiation that justify its selection over alternative in-class compounds.

5-(3-Propoxyphenyl)thiazol-2-amine: Quantitative Evidence of Differentiation from In-Class Analogs


Moderate Lipophilicity (LogP 2.85) Optimized for Blood-Brain Barrier Permeability Compared to the More Lipophilic 4-Substituted Isomer

The target compound's LogP value of 2.85 is in the optimal range (LogP 2-3) for crossing the blood-brain barrier, a critical requirement for CNS-targeted therapeutics . In contrast, its positional isomer, 4-(4-propoxyphenyl)thiazol-2-amine, exhibits a higher calculated LogP of 3.02 [1]. This difference in lipophilicity can significantly impact membrane permeability, metabolic stability, and off-target binding .

Medicinal Chemistry ADME Central Nervous System

Equivalent High Purity (95%) to the 4-Substituted Isomer, Ensuring Consistent Reproducibility in Biological Assays

Both 5-(3-propoxyphenyl)thiazol-2-amine and its positional isomer, 4-(4-propoxyphenyl)thiazol-2-amine, are commercially available with a minimum purity specification of 95% . This ensures that any differences observed in biological assays are due to the structural variation (5- vs. 4-substitution) and not due to variability in compound purity or the presence of confounding impurities.

Medicinal Chemistry Quality Control SAR Studies

Potential for M3 Muscarinic Acetylcholine Receptor (mAChR) Antagonism Based on Class-Level Evidence from Thiazole Aniline Patents

The US patent US 7,232,841 B2 discloses a broad class of thiazole aniline compounds as M3 muscarinic acetylcholine receptor (mAChR) antagonists for the treatment of diseases such as asthma, COPD, and urinary incontinence [1]. While 5-(3-propoxyphenyl)thiazol-2-amine is not explicitly exemplified, its structure falls within the general formula (I) of the patent, which encompasses thiazole aniline compounds with various aromatic and alkyl substitutions [1]. By class-level inference, the target compound is predicted to possess M3 mAChR antagonist activity.

Respiratory Disease Urology GPCR Pharmacology

Optimal Research and Procurement Scenarios for 5-(3-Propoxyphenyl)thiazol-2-amine


Medicinal Chemistry Lead Optimization for CNS-Penetrant M3 mAChR Antagonists

This compound is ideally suited for lead optimization programs targeting CNS disorders where M3 muscarinic acetylcholine receptor antagonism is a validated mechanism. Its LogP of 2.85 (optimal for CNS penetration) differentiates it from the more lipophilic 4-substituted isomer (LogP 3.02), potentially leading to improved brain exposure and a better therapeutic window [1]. The patent-derived class-level inference provides a strong rationale for its initial biological evaluation in M3 mAChR binding and functional assays [2].

Structure-Activity Relationship (SAR) Studies on 5-Arylthiazol-2-amine Scaffolds

As a building block with a distinct substitution pattern (3-propoxyphenyl at the 5-position), this compound is a critical component for SAR studies aiming to map the pharmacophore of 2-aminothiazole-based inhibitors. Its high purity (≥95%) ensures that observed activity is attributable to the compound itself, not impurities. Comparative studies with the 4-substituted analog can directly quantify the impact of substitution position on target affinity, cellular potency, and ADME properties [1].

Preclinical Evaluation of Novel Therapeutics for Asthma or COPD

The compound's structural alignment with the M3 mAChR antagonist patent makes it a valuable tool for preclinical research in respiratory diseases. In vitro functional assays (e.g., bronchial smooth muscle contraction) and in vivo models of airway hyperresponsiveness can be used to validate the predicted class-level activity and assess its potential as a novel bronchodilator with a favorable CNS side-effect profile due to its optimized lipophilicity [2].

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